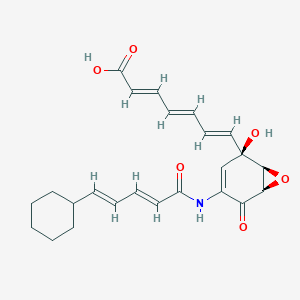

![molecular formula C14H12Cl2N4O4 B119496 2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione CAS No. 143430-39-1](/img/structure/B119496.png)

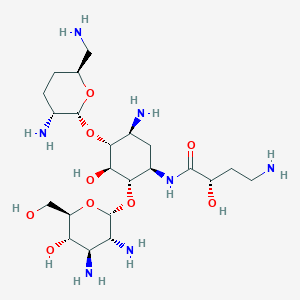

2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione

Vue d'ensemble

Description

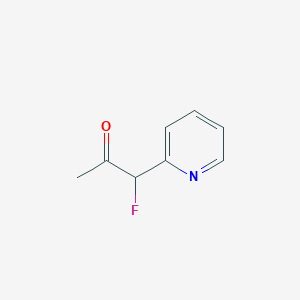

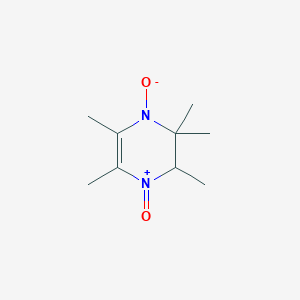

2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione, also known as CQ1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CQ1 belongs to the class of pyrimidoquinazoline derivatives and has been shown to exhibit various biochemical and physiological effects.

Mécanisme D'action

2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and repair. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and immune response.

Biochemical and Physiological Effects:

This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. This compound also exhibits anti-inflammatory activity by inhibiting the activation of NF-κB. Additionally, this compound has been shown to inhibit the replication of various viruses, including HIV, hepatitis B, and hepatitis C.

Avantages Et Limitations Des Expériences En Laboratoire

2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound also exhibits a wide range of pharmacological activities, making it a versatile tool for investigating various biological processes. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well characterized.

Orientations Futures

There are several future directions for research on 2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity.

Applications De Recherche Scientifique

2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Propriétés

Numéro CAS |

143430-39-1 |

|---|---|

Formule moléculaire |

C14H12Cl2N4O4 |

Poids moléculaire |

371.2 g/mol |

Nom IUPAC |

2,7-bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione |

InChI |

InChI=1S/C14H12Cl2N4O4/c1-19-5(3-15)17-9-7(13(19)23)11(21)10-8(12(9)22)14(24)20(2)6(4-16)18-10/h21-22H,3-4H2,1-2H3 |

Clé InChI |

ZJWOVHYWZCXAHX-UHFFFAOYSA-N |

SMILES |

CN1C(=NC2=C(C1=O)C(=C3C(=C2O)C(=O)N(C(=N3)CCl)C)O)CCl |

SMILES canonique |

CN1C(=NC2=C(C1=O)C(=C3C(=C2O)C(=O)N(C(=N3)CCl)C)O)CCl |

Synonymes |

Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(chloromethyl)-3,8-dihydro-5,10-dihydroxy-3,8-dimethyl- |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.